molecular formula C7H12O4S B2612332 2-Methyl-1,1-dioxothiane-4-carboxylic acid CAS No. 2287333-78-0

2-Methyl-1,1-dioxothiane-4-carboxylic acid

Cat. No.: B2612332
CAS No.: 2287333-78-0
M. Wt: 192.23
InChI Key: WJGPPSANQXLPMY-UHFFFAOYSA-N
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Description

2-Methyl-1,1-dioxothiane-4-carboxylic acid is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and two oxygen atoms, making it a sulfone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1-dioxothiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-propanediol with sulfur trioxide or sulfuric acid, followed by oxidation to introduce the sulfone group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1-dioxothiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of esters, amides, or other functionalized derivatives.

Scientific Research Applications

2-Methyl-1,1-dioxothiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1-dioxothiane-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For example, its sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s ability to modulate redox states and participate in electron transfer reactions also contributes to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar carboxylic acid functional group but differs in its ring structure and nitrogen content.

    1,2-Dithiolane-4-carboxylic acid: This compound contains a similar sulfur-containing ring but with different oxidation states and functional groups.

Uniqueness

2-Methyl-1,1-dioxothiane-4-carboxylic acid is unique due to its sulfone group, which imparts distinct chemical reactivity and stability. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities and applications in materials science further distinguish it from other similar compounds.

Properties

IUPAC Name

2-methyl-1,1-dioxothiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-5-4-6(7(8)9)2-3-12(5,10)11/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPPSANQXLPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287333-78-0
Record name 2-methyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
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